molecular formula C12H16BrNO2 B13580254 Ethyl 3-amino-3-(4-bromophenyl)butanoate

Ethyl 3-amino-3-(4-bromophenyl)butanoate

Cat. No.: B13580254
M. Wt: 286.16 g/mol
InChI Key: OSEPIIKWTHCIQN-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(4-bromophenyl)butanoate is a chemical compound with the molecular formula C12H16BrNO2 and a molecular weight of 286.16 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-3-(4-bromophenyl)butanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with 4-bromoaniline under acidic conditions, followed by esterification . The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Post-reaction, the compound is purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(4-bromophenyl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-amino-3-(4-bromophenyl)butanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(4-bromophenyl)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-amino-3-(4-bromophenyl)butanoate can be compared with other similar compounds such as:

These comparisons highlight the unique features of this compound, such as its specific functional groups and reactivity patterns.

Properties

Molecular Formula

C12H16BrNO2

Molecular Weight

286.16 g/mol

IUPAC Name

ethyl 3-amino-3-(4-bromophenyl)butanoate

InChI

InChI=1S/C12H16BrNO2/c1-3-16-11(15)8-12(2,14)9-4-6-10(13)7-5-9/h4-7H,3,8,14H2,1-2H3

InChI Key

OSEPIIKWTHCIQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C1=CC=C(C=C1)Br)N

Origin of Product

United States

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